molecular formula C20H20Cl2N4OS B12034263 5-(2,4-dichlorophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(2,4-dichlorophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12034263
M. Wt: 435.4 g/mol
InChI Key: PTRPJJTZUCKBIM-YDZHTSKRSA-N
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Description

5-(2,4-dichlorophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the triazole derivative with an appropriate aldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Disulfides.

    Reduction Products: Amines and aldehydes.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds are studied for their potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for their potential use in treating infections.

    Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them potential candidates for drug development.

Medicine

    Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents due to their ability to inhibit cell proliferation.

    Antifungal Agents: Triazole compounds are widely used as antifungal agents in clinical settings.

Industry

    Agriculture: These compounds are studied for their potential use as pesticides and herbicides.

    Pharmaceuticals: Triazole derivatives are important intermediates in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to the modulation of biological pathways. The Schiff base moiety can interact with nucleophilic sites in proteins, while the triazole ring can coordinate with metal ions in enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A well-known antifungal agent that contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.

Uniqueness

5-(2,4-dichlorophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2,4-dichlorophenyl and 4-(pentyloxy)phenyl groups, which can impart distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C20H20Cl2N4OS

Molecular Weight

435.4 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H20Cl2N4OS/c1-2-3-4-11-27-16-8-5-14(6-9-16)13-23-26-19(24-25-20(26)28)17-10-7-15(21)12-18(17)22/h5-10,12-13H,2-4,11H2,1H3,(H,25,28)/b23-13+

InChI Key

PTRPJJTZUCKBIM-YDZHTSKRSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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